![molecular formula C14H16N2O2 B3001210 methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1349171-59-0](/img/structure/B3001210.png)
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is a compound that belongs to the class of pyrazole-based ligands . Pyrazole and its derivatives can promote a unique coordination with metal ions, which can be used as a precursor for the development of metalloenzyme .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of “methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate” is characterized by one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen . These ligands are capable of coordinating to the metal .Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Applications De Recherche Scientifique
Hydrogen-Bonded Structures
Methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate and related compounds are significant in the study of hydrogen-bonded structures. Research demonstrates their ability to form complex sheets and chains through hydrogen bonding, influencing their molecular-electronic structures. This characteristic is essential for understanding molecular interactions and crystal engineering (Portilla et al., 2007).
Corrosion Inhibition
The compound and its derivatives have been explored as potential corrosion inhibitors. A DFT study highlighted their efficiency in inhibiting corrosion, showing a relation between the compound's electronic properties and its inhibitory efficiency, confirming the experimental data (Wang et al., 2006).
Catechol Oxidase Mimetic Activity
Another application area is in mimicking the activity of catechol oxidase. Copper(I) complexes involving derivatives of the compound have demonstrated significant activity in the oxidation of catechols. These findings are relevant to understanding enzymatic processes and designing biomimetic catalysts (Santra et al., 2016).
Polymer Chemistry
In the field of polymer chemistry, 3,5-dimethyl-1H-pyrazole-1-carbodithioates, closely related to methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate, have been identified as versatile RAFT agents with widespread applicability in polymerization. They offer low dispersities and high molar mass control, significantly impacting polymer synthesis (Gardiner et al., 2016).
Antibacterial and Larvicidal Activities
Studies also show that some derivatives exhibit antibacterial, antifungal, and larvicidal activities, indicating their potential as antimicrobial agents. The relationship between their structure and activity has been a focus of research (Mondal et al., 2017).
Luminescent Properties
The compound's derivatives have been investigated for their luminescent properties. Research into 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, a derivative, has revealed significant insights into its luminescent behavior and structural properties (Tang et al., 2014).
Catalytic Properties
The catalytic properties of derivatives have been a subject of interest. Studies have shown that these compounds, when complexed with copper(II), exhibit notable catalytic activities, particularly in the oxidation of catechol substrates (Boussalah et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[(3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-7-11(2)16(15-10)9-12-5-4-6-13(8-12)14(17)18-3/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUYBDGRXGCBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B3001128.png)
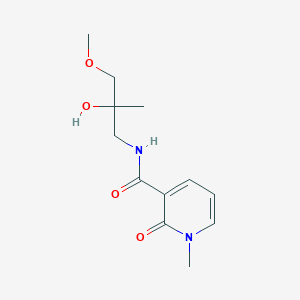
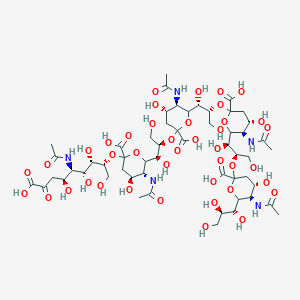
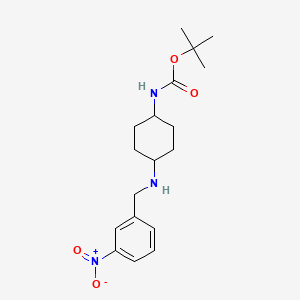
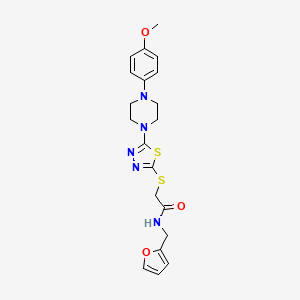
![1-Methyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B3001137.png)
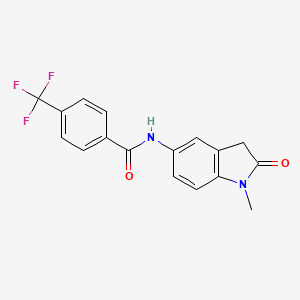
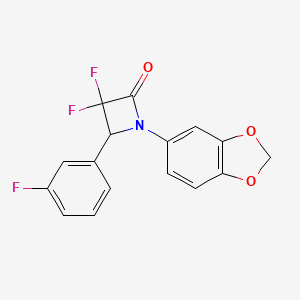
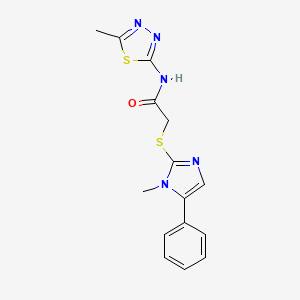

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)
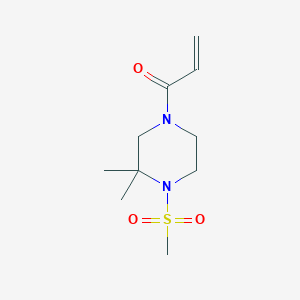
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)
![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)